![molecular formula C11H14Cl2N4O B2901746 N-(1H-Indazol-5-yl)azetidine-3-carboxamide;dihydrochloride CAS No. 2413876-57-8](/img/structure/B2901746.png)
N-(1H-Indazol-5-yl)azetidine-3-carboxamide;dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves designing and creating novel molecules. In the case of N-(1H-Indazol-5-yl)azetidine-3-carboxamide dihydrochloride , 18 new compounds were synthesized, bearing indazole moieties. These compounds were evaluated as potent HDAC inhibitors and anticancer agents .
Scientific Research Applications
I have conducted a search for the scientific research applications of N-(1H-Indazol-5-yl)azetidine-3-carboxamide; dihydrochloride, also known as EN300-7564128. However, the available information is not detailed enough to provide a comprehensive analysis with six to eight unique applications.
The compound is related to the indazole moiety, which has been studied for its antiproliferative activities against various cancer cell lines . This suggests potential applications in cancer research and drug development.
Safety and Hazards
- MSDS : Link
properties
IUPAC Name |
N-(1H-indazol-5-yl)azetidine-3-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.2ClH/c16-11(8-4-12-5-8)14-9-1-2-10-7(3-9)6-13-15-10;;/h1-3,6,8,12H,4-5H2,(H,13,15)(H,14,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPJTKCTCIYWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)NC2=CC3=C(C=C2)NN=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Indazol-5-yl)azetidine-3-carboxamide;dihydrochloride |
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